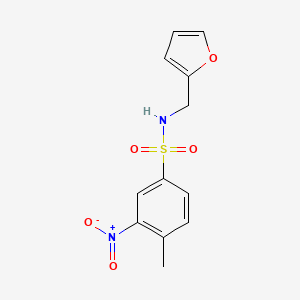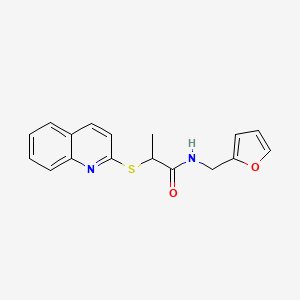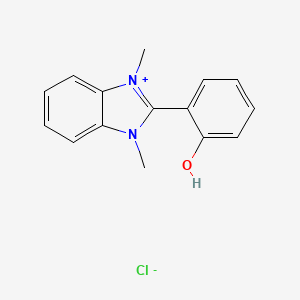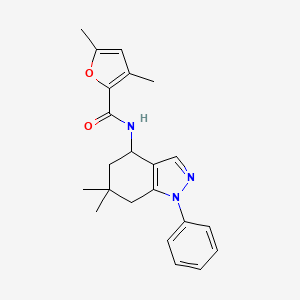![molecular formula C24H22N2O3 B4980906 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B4980906.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide, also known as BB-94, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. The inhibition of MMPs has been linked to a variety of physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology, wound healing, and inflammation. In cancer biology, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In wound healing, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to promote the formation of new blood vessels and accelerate tissue regeneration by inhibiting the degradation of extracellular matrix proteins. In inflammation, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of MMPs.
Mecanismo De Acción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide exerts its biological effects by inhibiting the activity of MMPs, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. MMPs are involved in a variety of physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. By inhibiting the activity of MMPs, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide can modulate these processes and exert its biological effects.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific context and experimental conditions. In cancer biology, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In wound healing, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to promote the formation of new blood vessels and accelerate tissue regeneration by inhibiting the degradation of extracellular matrix proteins. In inflammation, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of MMPs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has several advantages as a research tool, including its high potency and specificity for MMPs, its well-established synthesis method, and its extensive characterization in scientific publications. However, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide also has some limitations, including its potential off-target effects on other enzymes and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide, including the development of more potent and selective MMP inhibitors, the investigation of the role of MMPs in various physiological and pathological processes, and the exploration of the potential therapeutic applications of MMP inhibitors in various diseases and conditions. Additionally, the development of novel synthetic methods for MMP inhibitors and the optimization of existing synthesis methods could lead to the discovery of new compounds with improved properties and biological activities.
Métodos De Síntesis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-butoxybenzoyl chloride with 4-aminophenyl-1,3-benzoxazole in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with 4-(aminosulfonyl)phenylboronic acid in the presence of a palladium catalyst to yield N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-16-28-20-14-10-17(11-15-20)23(27)25-19-12-8-18(9-13-19)24-26-21-6-4-5-7-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVNDWOWPNNKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4980840.png)
![4-(4-{[5-(methoxymethyl)-2-furyl]methyl}-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4980841.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4980849.png)
![[1-(1-pyrenylmethyl)-3-piperidinyl]methanol](/img/structure/B4980850.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B4980868.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-hydroxybenzohydrazide](/img/structure/B4980882.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4980886.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-ethylphenyl)ethanediamide]](/img/structure/B4980894.png)
![N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4980898.png)
